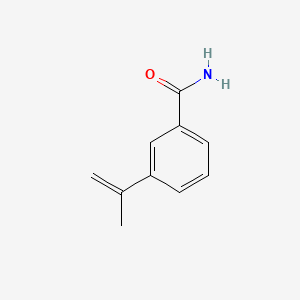

3-(Prop-1-en-2-yl)benzamide

Description

3-(Prop-1-en-2-yl)benzamide is a benzamide derivative characterized by a propenyl (prop-1-en-2-yl) substituent at the 3-position of the benzamide scaffold. This compound has garnered attention due to its synthetic versatility and biological relevance. Key features include:

- Synthetic Accessibility: It is synthesized via copper-catalyzed reactions or persulfate-activated systems, achieving yields up to 89% under optimized conditions .

- Structural Motif: The propenyl group introduces conformational rigidity and electronic effects, influencing reactivity in cyclization or functionalization reactions .

- Biological Activity: Derivatives exhibit antiproliferative effects in cancer models (e.g., MCF-7 breast cancer cells) and stability under diverse degradation conditions (acidic, alkaline, oxidative) .

Properties

CAS No. |

103205-10-3 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.204 |

IUPAC Name |

3-prop-1-en-2-ylbenzamide |

InChI |

InChI=1S/C10H11NO/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-6H,1H2,2H3,(H2,11,12) |

InChI Key |

NTUHAQIVRMPJBO-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=CC(=CC=C1)C(=O)N |

Synonyms |

Benzamide, m-isopropenyl- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Benzamide Derivatives

Substituents on the benzamide ring significantly impact reactivity and yield. For example:

Key Insight : Electron-donating groups (e.g., methyl, methoxy) enhance reactivity, while bulky substituents (e.g., benzyl) inhibit cyclization .

Diazepine and Heterocyclic Derivatives

3-(Prop-1-en-2-yl)benzamide serves as a precursor for seven-membered heterocycles. Comparison with diazepine analogs:

Key Insight : Diazepine derivatives exhibit lower yields (59–68%) compared to the parent benzamide, highlighting trade-offs between structural complexity and synthetic feasibility .

Antiproliferative Activity

Key Insight: While this compound derivatives show nanomolar potency in cancer models, hydroxamic acid analogs (e.g., compound 35a) excel in multi-target neuroprotection .

Stability and Degradation Resistance

| Condition | 3-(Prop-1-en-2-yl)azetidin-2-one Stability (%) | Other Benzamide Analogs (Typical Range) |

|---|---|---|

| Acidic (0.1 M HCl) | 91 | 60–85% |

| Alkaline (0.1 M NaOH) | 95 | 50–80% |

| Oxidative (3% H₂O₂) | 79 | 30–70% |

| UV Light | 100 | 80–95% |

Key Insight : The propenyl group enhances stability under harsh conditions, outperforming many benzamide-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.